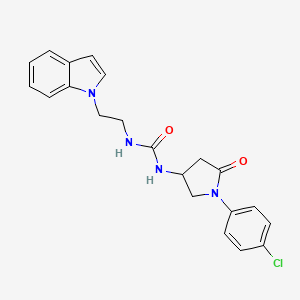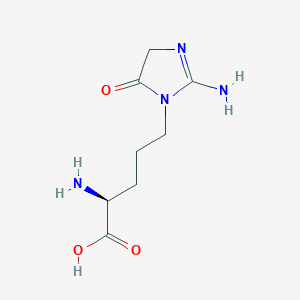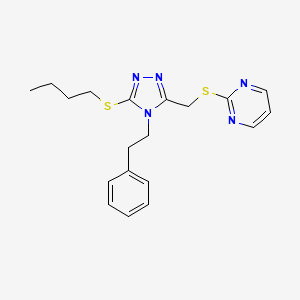
(4-Methoxyphenyl)(4-(4-phenylphenyl)(2,5-thiazolyl))amine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-Methoxyphenyl)(4-(4-phenylphenyl)(2,5-thiazolyl))amine hydrobromide is a useful research compound. Its molecular formula is C22H19BrN2OS and its molecular weight is 439.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Organic Compounds
Research has shown that derivatives of the compound can be synthesized through various chemical reactions, contributing to the development of new organic molecules with potential applications in drug development and material science. For instance, Rozentsveig et al. (2011) detailed a cascade synthesis process for 2-amino-5-(4-methoxyphenyl)-4-phenyl-1,3-thiazole, indicating a pathway for generating complex thiazoles with potential pharmacological activities (Rozentsveig et al., 2011).
Structural Characterization and Hydrogen Bonding
Böck et al. (2021) provided insights into the structural characterization and hydrogen bonding of mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles, highlighting the importance of these compounds in understanding intermolecular interactions which are crucial for designing drugs and materials with desired properties (Böck et al., 2021).
Anticancer Activity
A significant application of derivatives of this compound is in the field of anticancer research. Yakantham et al. (2019) synthesized and tested a series of thiazol-4-amine derivatives for their anticancer activity, demonstrating the potential of these compounds in developing new anticancer therapies (Yakantham et al., 2019).
Antimicrobial Activities
El-Sakka et al. (2014) investigated the behavior of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid towards nitrogen-containing nucleophiles, leading to the synthesis of compounds with antimicrobial activities. This research underscores the role of these compounds in developing new antimicrobial agents (El-Sakka et al., 2014).
Modification of Polymers for Medical Applications
Aly and El-Mohdy (2015) explored the functional modification of polyvinyl alcohol/acrylic acid hydrogels with amine compounds, including derivatives similar to the compound , for potential medical applications, such as drug delivery systems and tissue engineering scaffolds (Aly & El-Mohdy, 2015).
Antifungal Agents
Research by Jafar et al. (2017) on the antifungal effect of derivatives of 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine demonstrates the utility of these compounds in addressing fungal infections, further highlighting the broad spectrum of biological activities exhibited by these chemical entities (Jafar et al., 2017).
Properties
IUPAC Name |
N-(4-methoxyphenyl)-4-(4-phenylphenyl)-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS.BrH/c1-25-20-13-11-19(12-14-20)23-22-24-21(15-26-22)18-9-7-17(8-10-18)16-5-3-2-4-6-16;/h2-15H,1H3,(H,23,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLCNLGKDBOYAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2807946.png)
amine dihydrochloride](/img/structure/B2807950.png)



![Ethyl 1-((4-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2807956.png)

![6-methyl-4-(1,4-thiazinan-4-yl)-N-[2-(2-thienyl)ethyl]pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2807960.png)

![3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B2807962.png)
![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2807964.png)



